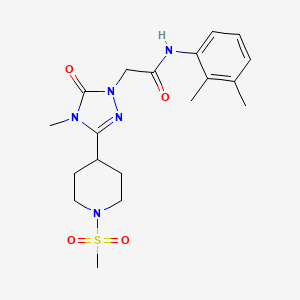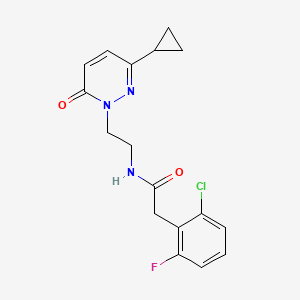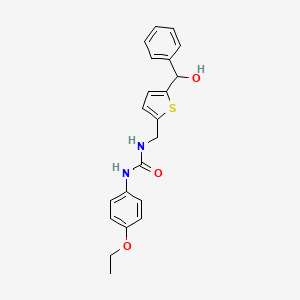
1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea, also known as EHT 1864, is a small molecule inhibitor that selectively targets the Rho guanine nucleotide exchange factor (GEF) Ect2. Ect2 is a key regulator of RhoA signaling and is overexpressed in various types of cancer. EHT 1864 has shown promising results in preclinical studies as a potential anti-cancer therapy.
Applications De Recherche Scientifique
Neuropeptide Y5 Receptor Antagonists
Research has identified trisubstituted phenyl urea derivatives as potent neuropeptide Y5 (NPY5) receptor antagonists. These compounds, including variations of the urea molecule, have shown significant in vitro potency against the NPY5 receptor, potentially offering a new avenue for therapeutic interventions in conditions related to this receptor, such as obesity and anxiety (Fotsch et al., 2001).
Hydrogel Formation
Urea derivatives have also been investigated for their ability to form hydrogels in various acidic conditions. The morphology and rheology of these gels can be tuned by changing the anion identity, suggesting their potential use in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Corrosion Inhibition
In the field of materials science, certain urea derivatives have demonstrated efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings could have implications for the development of more effective corrosion protection strategies in industrial applications (Bahrami & Hosseini, 2012).
Anticancer Activity
Some urea derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity, indicating their potential as cancer therapeutics. This includes compounds that preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate, kidney, and hepatoma cells, highlighting the role of urea derivatives in the development of targeted cancer treatments (Thomas et al., 2017).
Anticonvulsant Activity
Recent studies have synthesized and evaluated the anticonvulsant activity of urea and thiourea derivatives, identifying compounds with significant efficacy in protecting against convulsions. This suggests their utility in developing new treatments for seizure-related disorders (Thakur et al., 2017).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-2-26-17-10-8-16(9-11-17)23-21(25)22-14-18-12-13-19(27-18)20(24)15-6-4-3-5-7-15/h3-13,20,24H,2,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNTWIZENGVGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

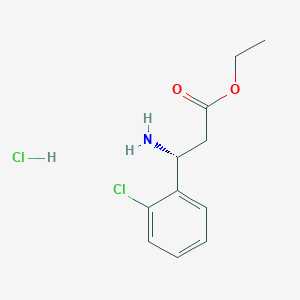
![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)
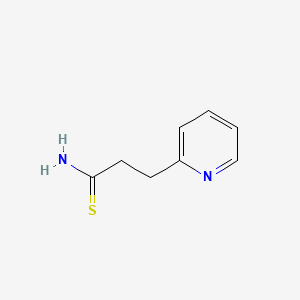

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2877090.png)
![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)
![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2877093.png)
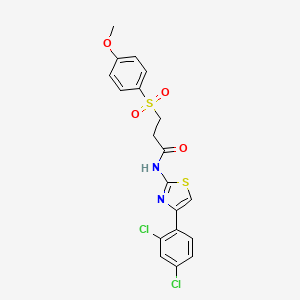
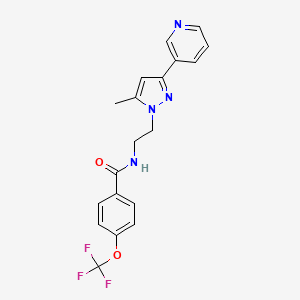
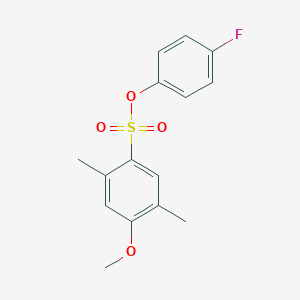
![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2877098.png)
